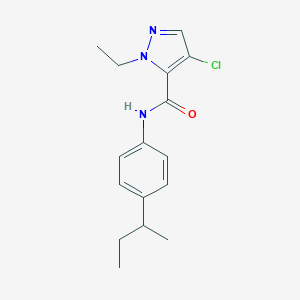
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide has various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. It has also been shown to inhibit the activity of certain inflammatory pathways, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and inhibit the formation of beta-amyloid plaques. Additionally, it has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its ability to inhibit specific enzymes and pathways, which allows for the study of these pathways in more detail. Additionally, its ability to reduce inflammation and inhibit the formation of beta-amyloid plaques makes it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide. One direction is the development of more potent and selective inhibitors of specific enzymes and pathways. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, the development of new methods for synthesizing this compound may allow for its use in larger-scale experiments.
Synthesemethoden
The synthesis of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide involves several steps. The first step involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methoxy-4-nitrobenzaldehyde to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to form a pyrazole ring. Finally, the pyrazole ring is reacted with carboxylic acid to form the desired product.
Eigenschaften
Produktname |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H11N5O5S |
Molekulargewicht |
349.32 g/mol |
IUPAC-Name |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O5S/c1-22-6-3-4-7-8(5-6)24-13(14-7)15-11(19)9-10(18(20)21)12(23-2)17-16-9/h3-5H,1-2H3,(H,16,17)(H,14,15,19) |
InChI-Schlüssel |
JHPFPXGJSSWFRH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)





![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)

